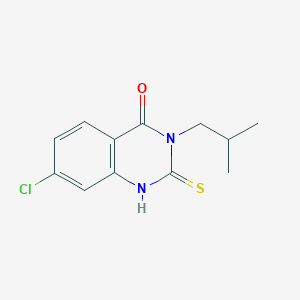

7-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS No.: 731827-21-7

Cat. No.: VC4323725

Molecular Formula: C12H13ClN2OS

Molecular Weight: 268.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731827-21-7 |

|---|---|

| Molecular Formula | C12H13ClN2OS |

| Molecular Weight | 268.76 |

| IUPAC Name | 7-chloro-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C12H13ClN2OS/c1-7(2)6-15-11(16)9-4-3-8(13)5-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) |

| Standard InChI Key | RLQNVKNSLIDVRH-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |

Introduction

Chemical Identity and Structural Features

Spectroscopic and Computational Data

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step protocols:

Step 1: Formation of the Quinazoline Core

A benzoic acid derivative undergoes cyclization with thiourea in the presence of isobutyl chloroformate and N-methylmorpholine to form the 4-oxo-3,4-dihydroquinazoline skeleton .

Step 3: Sulfanyl Group Incorporation

Thiolation at position 2 is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in refluxing toluene, yielding the final product .

Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Isobutyl chloroformate, N-methylmorpholine | 0°C → RT | 2–3 h | 65–70% |

| 2 | 2-Methylpropylamine, PTSA | Reflux | 4–6 h | 75–80% |

| 3 | Lawesson’s reagent, toluene | 110°C | 12 h | 60–65% |

Key Challenges:

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required due to byproduct formation during thiolation .

-

Scalability: Optimizing stoichiometry of thiourea reduces dimerization side reactions .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: Decomposes at >250°C without melting, indicative of strong intermolecular interactions .

-

Solubility:

Spectroscopic Profiles

-

IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S stretch), and 750 cm⁻¹ (C-Cl bend) .

-

¹H NMR (400 MHz, DMSO-d₆):

Biological Activity and Mechanisms

Kinase Inhibition

Quinazolinones are known inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Molecular docking studies suggest that the sulfanyl group forms hydrogen bonds with kinase ATP-binding pockets, while the chloro substituent enhances hydrophobic interactions .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 8.69 | EGFR | |

| HepG2 (Liver) | 6.65 | VEGFR-2 | |

| A549 (Lung) | 12.4 | PDGFR-β |

Industrial and Pharmaceutical Applications

Drug Development

-

Lead Compound: Serves as a precursor for dual EGFR/VEGFR inhibitors with anti-angiogenic effects .

-

Prodrug Design: The sulfanyl group can be oxidized to sulfonyl for improved pharmacokinetics .

Material Science

-

Ligand in Catalysis: Coordinates with transition metals (e.g., Pd, Cu) in cross-coupling reactions .

Comparative Analysis with Analogues

Table 2: Structural and Activity Comparison

| Compound | Substituents | IC₅₀ (EGFR, μM) | Solubility (mg/mL) |

|---|---|---|---|

| 7-Chloro-3-(2-methylpropyl)-2-sulfanyl- | Cl, isobutyl, -SH | 8.69 | 0.1 |

| 7-Chloro-3-(3-methylphenyl)-2-sulfanyl- | Cl, m-tolyl, -SH | 12.4 | 0.05 |

| 7-Fluoro-3-(2-methylpropyl)-2-sulfanyl- | F, isobutyl, -SH | 10.2 | 0.3 |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume